4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of the heterocyclic pyrrolo[2,3-b]pyridine scaffold. Its systematic IUPAC name is derived from the parent structure 1H-pyrrolo[2,3-b]pyridine , a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The substituent 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl is appended at position 4 of the bicyclic core.
Structural features :
- Pyrrolo[2,3-b]pyridine core : A fused bicyclic system with nitrogen atoms at positions 1 (pyrrole) and 3 (pyridine).
- Boronate ester group : A pinacol-derived dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached via a boron atom to position 4 of the core.
Structural representations :
Alternative Naming Conventions in Chemical Databases
This compound is cataloged under multiple synonyms across chemical databases, reflecting its structural features and synthetic applications:
The term 7-azaindole is frequently used interchangeably with pyrrolo[2,3-b]pyridine in medicinal chemistry contexts, reflecting the azaindole numbering system .
CAS Registry Number and PubChem CID Cross-Referencing
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 942919-26-8 | PubChem, ChemSpider, BLD Pharmatech |
| PubChem CID | 49758871 | PubChem |
| DSSTox Substance ID | DTXSID60677974 | PubChem |
| EC Number | 857-462-9 | PubChem |
Cross-referencing notes :
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11-9(10)5-7-15-11/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHAWAVFVJOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677974 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942919-26-8 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous-Flow Borylation
VulcanChem’s industrial synthesis leverages continuous-flow reactors to enhance reproducibility and safety. Key advantages include:
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Reaction Time | 16 hours | 2 hours |
| Yield | 85–90% | 93–95% |
| Catalyst Loading | 5 mol% | 2 mol% |
| Purification | Column Chromatography | Crystallization |
This system utilizes Pd/XPhos catalysts immobilized on mesoporous silica, enabling catalyst recycling and reducing heavy metal contamination.
Regioselectivity Control and Protecting Group Strategies
Introducing boron at the 4-position requires precise control to avoid competing functionalization at the 5- or 6-positions. Two strategies dominate:
Transient Protecting Groups
Temporary protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc) groups directs electrophilic substitution to the 4-position. Subsequent deprotection under acidic conditions (HCl/dioxane) regenerates the free NH group without boron loss.
Directed ortho-Metalation
Employing a DMG (directed metalation group) at the 3-position, such as a methoxy group, enables lithiation-borylation sequences. For example:
-
3-Methoxy-1H-pyrrolo[2,3-b]pyridine undergoes LDA-mediated lithiation at −78°C.
-
Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane installs the boron group.
-
Final demethylation with BBr₃ yields the target compound (78% overall yield).
Analytical Characterization and Quality Control
Rigorous characterization ensures batch-to-batch consistency:
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.1 Hz, 1H), 8.05 (s, 1H), 7.25 (d, J = 5.1 Hz, 1H), 6.85 (s, 1H), 1.35 (s, 12H).
-
HRMS (ESI+): m/z calcd for C₁₃H₁₈BN₂O₂ [M+H]⁺ 261.1411, found 261.1409.
Purity Specifications :
| Parameter | Requirement | Method |
|---|---|---|
| Chemical Purity | ≥99% | HPLC (C18 column) |
| Boron Content | 3.9–4.1% | ICP-OES |
| Residual Solvents | <500 ppm | GC-MS |
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., dioxane).
Hydroboration: Typically involves the use of transition metal catalysts and can be performed under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.
Hydroboration: Yields organoboron compounds, which can be further functionalized.
Oxidation: Results in the formation of alcohols or phenols.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine primarily involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Derivatives of pyrrolo[2,3-b]pyridine boronic esters differ in substituent type, position, and protecting groups, significantly altering their chemical and physical properties. Key examples include:
Key Observations :
- Protecting Groups : Triisopropylsilyl (TIPS) at C1 (e.g., ) stabilizes the NH group, preventing undesired side reactions but increasing molecular weight and lipophilicity.
- Halogen Substitution : Bromo or chloro substituents (e.g., ) allow sequential cross-coupling or nucleophilic substitution.
Example Syntheses:
Target Compound : Prepared via palladium-catalyzed coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron, yielding 71–85% .
5-(Trifluoromethyl) Derivative () : Synthesized using Pd(PPh3)4 and Cs2CO3 in DMF at 90°C (10% yield), highlighting challenges with steric/electronic hindrance from CF3.
3-Chloro Derivative () : Achieved via direct borylation of 3-chloro-5-bromo-pyrrolo[2,3-b]pyridine, yielding 96% with SPhos Pd G2 catalyst.
Catalyst Systems :
- Pd(dppf)Cl2 () and Pd(PPh3)4 () are common catalysts.
- Microwave-assisted methods improve yields for sterically hindered derivatives (e.g., ).
Market and Commercial Data
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine is a boron-containing heterocyclic compound with potential biological activity. Its structure incorporates a pyrrolo[2,3-B]pyridine moiety, which is known for various pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action and therapeutic implications.
- Molecular Formula : C11H16BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
The biological activity of this compound can be attributed to its interaction with various molecular targets:
-
Anticancer Activity :
- Compounds similar to pyrrolo[2,3-B]pyridine derivatives have shown promising anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies indicate that certain derivatives exhibit cytotoxic effects against ovarian and breast cancer cells while maintaining low toxicity to non-cancerous cells .
- Antimicrobial Activity :
- Antidiabetic Effects :
Anticancer Studies
A study evaluating the cytotoxicity of a related pyrrolo[2,3-B]pyridine compound found that it exhibited moderate cytotoxicity against ovarian cancer cell lines with an IC50 value of approximately 10 µM. The compound's selectivity for cancer cells over normal cells was highlighted as a critical advantage for therapeutic applications.
Antibacterial Studies
Research on the antimicrobial efficacy of pyrrolo[3,4-c]pyridine derivatives revealed that compounds with specific substitutions showed MIC values under 25 µM against drug-resistant strains of bacteria. These findings suggest potential for developing new antibiotics based on this scaffold.
Antidiabetic Activity
In vivo studies demonstrated that certain derivatives improved insulin sensitivity by up to 37% in mouse models when administered at doses ranging from 0.3 to 100 µM. This effect was attributed to enhanced glucose uptake mechanisms mediated by the compounds.
Data Tables
| Biological Activity | Target | IC50 (µM) | Efficacy |
|---|---|---|---|
| Anticancer | Ovarian Cancer Cells | ~10 | Moderate |
| Antimicrobial | M. tuberculosis | <25 | High |
| Antidiabetic | Insulin Sensitivity | 0.3 - 100 | Up to 37% increase |
Q & A
Basic Question: What is the role of the boronic ester group in this compound, and how does it influence its reactivity in cross-coupling reactions?
Answer:
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of modern organic synthesis. This group acts as a stable boron source, facilitating transmetallation with palladium catalysts to form carbon-carbon bonds. The pinacol ester structure enhances stability against protodeboronation and moisture, making it suitable for reactions requiring stringent conditions . For example, in synthesizing pyrrolo[2,3-b]pyridine derivatives, the boronic ester reacts with aryl halides (e.g., 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine) under catalytic Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH/H₂O solvent systems at 90–105°C .
Key Methodological Considerations:
- Catalyst Selection: Pd(PPh₃)₄ is widely used, but PdCl₂(dppf) may improve yields for electron-deficient partners.
- Solvent System: Biphasic toluene/EtOH/H₂O (4:1:1) optimizes solubility and reactivity .
Basic Question: What purification techniques are recommended for isolating this compound and its derivatives post-synthesis?
Answer:
Silica gel flash column chromatography is the standard method, particularly for separating nitro- or aryl-substituted pyrrolo[2,3-b]pyridines. Mobile phases like dichloromethane/ethyl acetate (90:10) resolve polar impurities while retaining the boronic ester’s integrity . For air-sensitive intermediates (e.g., 3-amino derivatives), Raney Nickel-catalyzed hydrogenation followed by rapid HPLC purification (C18 column, acetonitrile/water gradient) minimizes decomposition .
Example Workflow:
Reaction Quench: Use ice-cold water to precipitate crude product.
Extraction: Ethyl acetate or THF for organic-phase separation.
Chromatography: 230–400 mesh silica gel, monitored by TLC (UV detection) .
Advanced Question: How can researchers optimize Suzuki-Miyaura coupling conditions when using this compound as a boronic ester partner?
Answer:
Optimization requires balancing catalyst loading, solvent polarity, and temperature:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | Higher loading accelerates aryl bromide activation . |
| Base | K₂CO₃ or Cs₂CO₃ (2–3 eq.) | Bicarbonate bases reduce side reactions vs. NaOH . |
| Temperature | 90–105°C (reflux in toluene) | Ensures complete dissolution of boronic ester . |
| Solvent Ratio | Toluene/EtOH/H₂O (4:1:1) | Maintains boronate stability and coupling efficiency . |
Case Study:
Coupling with 4-trifluoromethylphenylboronic acid achieved 87% yield using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), and reflux for 12 hours .
Advanced Question: How should researchers analyze and resolve discrepancies in NMR data for derivatives synthesized from this compound?
Answer:
NMR inconsistencies often arise from prototropic tautomerism in the pyrrolo[2,3-b]pyridine core or residual solvents.
Troubleshooting Protocol:
Compare with Literature: Match chemical shifts to reported analogs (e.g., 5-aryl-3-nitro derivatives in DMSO-d₆ show NH protons at δ 13.35–13.45 ppm ).
Solvent Effects: Use deuterated DMSO or CDCl₃ to stabilize tautomers.
Impurity Analysis: Conduct HPLC-MS (C18 column, 0.1% formic acid/acetonitrile) to detect unreacted boronic ester or dehalogenated byproducts .
Example Contradiction:
A synthesized 5-(3,4-dimethoxyphenyl) derivative showed δ 8.93 ppm for HetH vs. δ 8.86 ppm in literature. This discrepancy was resolved by confirming solvent (DMSO-d₆ vs. CDCl₃) and sample concentration effects .
Advanced Question: What strategies mitigate the low solubility of this compound in aqueous systems during biological assays?
Answer:
The compound’s insolubility in water (per Safety Data Sheets ) necessitates:
- Co-solvent Systems: Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance bioavailability.
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility while retaining boronate reactivity .
Experimental Validation:
In cytotoxicity assays, derivatives dissolved in 5% DMSO/PBS showed IC₅₀ values comparable to fully soluble controls, confirming minimal solvent interference .
Advanced Question: How does the pyrrolo[2,3-b]pyridine core influence the compound’s electronic properties and binding affinity in kinase inhibition studies?
Answer:
The π-deficient heterocycle enhances interactions with kinase ATP-binding pockets via:
- Hydrogen Bonding: Pyridine N-atom coordinates with hinge-region residues (e.g., Glu91 in JAK2).
- Hydrophobic Fit: Methyl groups on the dioxaborolane stabilize van der Waals contacts .
SAR Insights:
| Substituent | Effect on IC₅₀ (JAK2) |
|---|---|
| 3-Nitro | 0.5 µM |
| 3-Amino | 3.2 µM (loss of H-bond) |
| 5-(4-CF₃Ph) | 0.2 µM (enhanced lipophilicity) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
